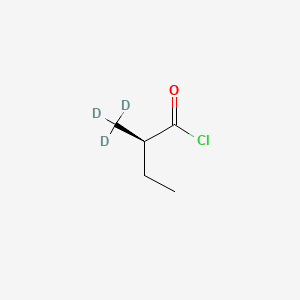

(S)-2-Methylbutyric Acid Chloride-d3

Description

Significance of Chirality in Advanced Chemical Synthesis and Recognition

Chirality is a fundamental property of asymmetry in molecules, where a molecule and its mirror image are non-superimposable, much like a pair of human hands. hilarispublisher.com These mirror-image forms, known as enantiomers, can possess identical physical properties in an achiral environment but often exhibit profoundly different behaviors in biological systems. nih.gov This is because biological entities like enzymes and receptors are themselves chiral and interact selectively with only one enantiomer of a chiral drug or substrate. numberanalytics.com The tragic case of thalidomide (B1683933) in the mid-20th century, where one enantiomer was therapeutic while the other was teratogenic, starkly highlighted the critical importance of stereochemistry in pharmacology. numberanalytics.com

Consequently, the ability to synthesize a single, desired enantiomer—a process known as asymmetric synthesis—is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. numberanalytics.comnumberanalytics.com Chiral catalysts and reagents are essential tools that guide chemical reactions to produce a specific enantiomer with high purity, ensuring the efficacy and safety of the final product. hilarispublisher.comnumberanalytics.com This precise control over the three-dimensional arrangement of atoms is crucial for developing complex molecules and understanding their interactions within a chiral environment. hilarispublisher.comnih.gov

Fundamental Role of Deuterium (B1214612) Labeling in Elucidating Chemical Mechanisms and Structures

Deuterium (²H), a stable, non-radioactive isotope of hydrogen, serves as a powerful probe in chemical and biochemical research. chem-station.com Replacing a hydrogen atom with a deuterium atom in a molecule creates a "labeled" compound that is chemically similar but physically distinguishable due to its greater mass. This mass difference can alter the rate of chemical reactions that involve breaking the carbon-hydrogen bond, a phenomenon known as the kinetic isotope effect (KIE). chem-station.comacs.org By measuring the KIE, researchers can gain deep insights into reaction mechanisms, helping to identify the rate-determining steps of complex chemical transformations. rsc.org

Furthermore, deuterium labeling is an invaluable technique in analytical chemistry. In nuclear magnetic resonance (NMR) spectroscopy, selective deuteration can simplify complex spectra, aiding in the precise determination of molecular structures. rsc.orgthalesnano.comsynmr.in In mass spectrometry, deuterated compounds are frequently used as internal standards for quantification, as their mass difference allows them to be easily distinguished from their non-deuterated counterparts, leading to more accurate and reliable measurements. rsc.orgthalesnano.com This isotopic labeling also enables scientists to trace the metabolic pathways of drugs and other molecules within biological systems. thalesnano.comsynmr.in

Overview of (S)-2-Methylbutyric Acid Chloride-d3 as a Key Research Compound

This compound is a highly specialized chemical reagent that embodies the principles of both chirality and isotopic labeling. Its structure is based on 2-methylbutyric acid, a chiral carboxylic acid that exists in two enantiomeric forms. wikipedia.org The "(S)" designation specifies that this compound is the single, left-handed enantiomer. The "-d3" notation indicates that three hydrogen atoms at a specific position have been replaced by deuterium atoms. The acid chloride functional group makes the molecule highly reactive, serving as an efficient acylating agent for introducing the (S)-2-methylbutyroyl-d3 moiety into other molecules. wikipedia.orgatamanchemicals.com

This compound is not an end-product itself but a sophisticated building block for chemical synthesis. Its utility lies in its ability to transfer a molecular fragment that is both chirally pure and isotopically labeled. Researchers might use this compound to synthesize complex molecules, such as analogs of natural products or potential drug candidates, where the deuterated, chiral group serves as a tracer for metabolic studies or as a probe for mechanistic investigations. The combination of a specific stereocenter and a stable isotopic label in one reagent allows for highly specific and detailed experiments.

Table 1: Physicochemical Properties of this compound (Note: As a specialized derivative, exact experimental data for the deuterated chloride is not widely published. The properties are inferred from its non-deuterated parent compounds, (S)-2-Methylbutyric acid and 2-Methylbutyryl chloride.)

| Property | Value |

| Molecular Formula | C₅H₆D₃ClO |

| Parent Compound (Non-deuterated) | (S)-2-Methylbutyric acid |

| Parent CAS Number | 1730-91-2 sigmaaldrich.comnih.gov |

| Parent Molecular Weight | 102.13 g/mol sigmaaldrich.comnih.gov |

| Parent Boiling Point | 176-177 °C (for acid) sigmaaldrich.com |

| Parent Density | ~0.938 g/mL at 25 °C (for acid) sigmaaldrich.com |

| Functional Group | Acid Chloride |

| Key Features | (S)-Stereochemistry, Deuterium Labeled |

Academic Relevance and Scope of Research Endeavors on Specific Chiral Deuterated Acyl Halides

The academic interest in compounds like this compound lies in their application as precision tools. The synthesis and use of such specific reagents are driven by the need to answer fundamental questions in chemistry and biology. For example, research into the metabolism of chiral drugs can be significantly advanced by using deuterated enantiomers. The deuterium label can slow down metabolic processes at the labeled site, a strategy that has been explored to improve the pharmacokinetic profiles of certain drugs. chem-station.comacs.org

Furthermore, chiral deuterated acyl halides are valuable in the synthesis of enantiomerically pure, isotopically labeled compounds for use as standards in stereoselective assays. researchgate.netnih.gov They can be used to derivatize other chiral molecules, creating diastereomers that can be distinguished by NMR or chromatography, which is a common method for determining the enantiomeric purity of a sample. researchgate.netscispace.com The development of methods to create these advanced building blocks, such as the reductive deuteration of acyl chlorides or the dynamic kinetic resolution of related compounds, is an active area of research, demonstrating the continued demand for these sophisticated chemical probes. nih.govresearchgate.net

Properties

IUPAC Name |

(2R)-2-(trideuteriomethyl)butanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO/c1-3-4(2)5(6)7/h4H,3H2,1-2H3/t4-/m1/s1/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRPVXVRWIDOORM-CEXORFCXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[C@H](CC)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20857997 | |

| Record name | (2R)-2-(~2~H_3_)Methylbutanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217722-29-6 | |

| Record name | (2R)-2-(~2~H_3_)Methylbutanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for S 2 Methylbutyric Acid Chloride D3

Precursor Synthesis: (S)-2-Methylbutyric Acid

The synthesis of the enantiomerically pure precursor, (S)-2-Methylbutyric Acid, is a critical first stage. Various methods have been established to obtain this chiral molecule with high optical purity.

Asymmetric Hydrogenation Routes for Enantiopure (S)-2-Methylbutyric Acid

Asymmetric hydrogenation is a powerful technique to produce chiral compounds from prochiral olefins. In the case of (S)-2-Methylbutyric Acid, the hydrogenation of α,β-unsaturated carboxylic acids like tiglic acid is a common approach. This method utilizes transition metal catalysts complexed with chiral ligands to control the stereochemical outcome of the hydrogen addition.

One established method involves the use of a Ruthenium-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) catalyst system. wikipedia.org This catalytic system is effective for the enantioselective hydrogenation of tiglic acid to yield either the (R) or (S) enantiomer of 2-methylbutanoic acid, depending on the chirality of the BINAP ligand used. wikipedia.org Another approach employs a cinchonidine-modified Palladium on carbon (Pd/C) catalyst. chemicalbook.comresearchgate.net The chiral modifier, cinchonidine, adsorbs onto the palladium surface and directs the hydrogenation of the substrate to selectively produce the desired enantiomer. researchgate.net

| Precursor | Catalyst System | Key Features |

|---|---|---|

| Tiglic Acid | Ruthenium-BINAP | Provides high enantioselectivity; the product's stereochemistry is determined by the specific BINAP enantiomer used. wikipedia.org |

| Tiglic Acid / 2-Methyl-2-pentenoic acid | Cinchonidine-modified Pd/C or Pd/Al₂O₃ | A heterogeneous catalysis method where the chiral alkaloid modifier directs the stereoselective addition of hydrogen. chemicalbook.comresearchgate.net |

Biocatalytic Approaches for Enantioselective Preparation and Isotopic Exchange

Biocatalysis offers an environmentally friendly and highly selective alternative for producing chiral molecules. Enzymes, particularly lipases, have been successfully employed for the kinetic resolution of racemic 2-methylbutanoic acid. researchgate.net In this process, the enzyme selectively catalyzes the esterification of one enantiomer, typically the (R)-form, leaving the desired (S)-2-Methylbutanoic Acid unreacted and thus enriched. researchgate.netacs.org

Several commercial lipases have demonstrated efficacy in this enantioselective synthesis. Among those screened, lipases from Rhizomucor miehei (immobilized), Aspergillus niger, and Aspergillus javanicus have shown notable enzymatic activity and enantioselectivity for producing (S)-2-methylbutanoic acid esters, which can then be hydrolyzed to the desired acid. acs.orgacs.org The choice of solvent is also critical, with isooctane being identified as a suitable medium for these nonaqueous reactions. acs.orgacs.org

| Enzyme Source | Common Name/Designation | Effectiveness |

|---|---|---|

| Rhizomucor miehei | Lipase IM 20 (immobilized) | Exhibits high enzymatic activity and enantioselectivity in the esterification of racemic 2-methylbutanoic acid. acs.orgacs.org |

| Aspergillus niger | Lipase AP | Shows good activity and selectivity for the synthesis of (S)-2-methylbutanoic acid esters. acs.org |

| Aspergillus javanicus | Lipase FAP-15 | Effective for enantioselective synthesis in organic solvents. acs.org |

Established Chiral Resolution and Derivatization Pathways

Classical resolution via diastereomeric salt formation is a well-established and robust method for separating enantiomers. This technique involves reacting a racemic mixture of a carboxylic acid with an enantiomerically pure chiral base. libretexts.orglibretexts.org The resulting products are diastereomeric salts, which possess different physical properties, such as solubility, allowing them to be separated by methods like fractional crystallization. researchgate.netlibretexts.org

For the resolution of racemic 2-methylbutanoic acid, an optically pure chiral amine such as (R)-(+)-α-methylbenzylamine is used as the resolving agent. researchgate.net The reaction yields a pair of diastereomeric salts: (R)-amine-(S)-acid and (R)-amine-(R)-acid. These salts can be separated through multistage fractional crystallization. researchgate.net After separation, the individual diastereomeric salts are acidified to regenerate the enantiomerically pure (S)-2-Methylbutanoic Acid. libretexts.orglibretexts.org

Deuterium (B1214612) Incorporation Strategies for Specific Positions

Once the enantiopure precursor is obtained, the next stage is the incorporation of deuterium. The choice of strategy depends on the desired labeling pattern and the availability of deuterated starting materials.

De Novo Synthesis Utilizing Deuterated Starting Materials and Solvents

De novo synthesis involves constructing the target molecule from simple, isotopically labeled precursors. This "bottom-up" approach ensures that the deuterium atoms are incorporated into the molecular backbone from the outset. A common strategy for fatty acid synthesis is the use of heavy water (D₂O) as the deuterium source in metabolic pathways. nih.govresearchgate.net During biosynthesis, deuterium from D₂O can be incorporated into substrates like NADPH and acetyl-CoA, which then contribute the isotopes to the growing acyl chain. researchgate.net

In a laboratory setting, a de novo synthesis could involve a Grignard reaction using a deuterated alkyl halide and CO₂ or other chemical pathways that build the carbon skeleton using deuterated building blocks. wikipedia.orgacs.org For example, the synthesis could start from deuterated precursors where the methyl or ethyl groups are already labeled, ensuring the final product has deuterium at specific, predetermined positions.

Late-Stage Isotopic Exchange Methodologies

Late-stage isotopic exchange introduces deuterium into a fully formed molecule. This is particularly advantageous when deuterated starting materials are unavailable or when the synthesis of the unlabeled molecule is already optimized. Various methods have been developed for the deuteration of carboxylic acids.

One prominent method is photoredox catalysis, which can achieve decarboxylative deuteration using D₂O as the deuterium source under mild conditions. nih.gov This approach offers high levels of deuterium incorporation at specific sites. nih.gov Another strategy involves transition metal-catalyzed hydrogen-deuterium (H/D) exchange. chemrxiv.orgmdpi.com For example, palladium-catalyzed methods can facilitate the exchange of C(sp³)–H bonds with deuterium from a deuterated solvent. chemrxiv.org These reactions can be directed by the carboxylic acid group itself to achieve regioselectivity. chemrxiv.org Photochemical methods that induce decarboxylation in the presence of a thiol and D₂O also provide a mild route for deuterium exchange. rsc.org

| Methodology | Catalyst/Conditions | Deuterium Source | Key Features |

|---|---|---|---|

| Synergistic Photoredox and HAT Catalysis | Photocatalyst (e.g., Mes-Acr-Me) | D₂O | Allows for precise decarboxylative deuteration with high D-incorporation under mild conditions. nih.gov |

| Palladium-Catalyzed C-H Deuteration | Palladium catalyst | Deuterated solvent | Enables direct, late-stage deuteration of C(sp³)–H bonds, including at the β-position of carboxylic acids. chemrxiv.org |

| Photochemical Decarboxylation | UV light, Thiol | D₂O | Achieves deuterium exchange of the carboxy group under mild photochemical conditions. rsc.org |

| Organic Photoredox Catalysis | Carbazole/cyanobenzene photocatalysts | Labeled CO₂ | Facilitates direct isotopic carboxylate exchange at room temperature. sci-hub.senih.gov |

Following the successful deuteration of (S)-2-Methylbutyric Acid, the final step is its conversion to the acid chloride. This is typically achieved by reacting the deuterated carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂). acs.orgresearchgate.net

Reductive Deuteration Techniques for Acyl Chlorides

Reductive deuteration of acyl chlorides represents a powerful method for synthesizing deuterated compounds, particularly α,α-dideuterio alcohols. mdpi.comnih.gov In this approach, an acyl chloride is treated with a reducing agent in the presence of a deuterium source. For instance, single electron transfer (SET) reductive deuteration using samarium(II) iodide (SmI₂) and deuterium oxide (D₂O) has been shown to be effective. mdpi.comnih.gov This method offers high functional group tolerance and excellent levels of deuterium incorporation. mdpi.com

Another SET reductive deuteration approach utilizes cost-effective sodium dispersion as the single electron donor and deuterated ethanol (B145695) (EtOD-d₁) as the deuterium source. nih.govorganic-chemistry.org This technique achieves a high deuterium atom economy and provides excellent regioselectivity and greater than 92% deuterium incorporation across numerous substrates. nih.govorganic-chemistry.org While these methods typically yield deuterated alcohols, the underlying principle of reducing an acyl chloride to incorporate deuterium is a fundamental strategy in the synthesis of deuterated building blocks. mdpi.com

Hydrogen-Deuterium Exchange Protocols at Stereogenic Centers

Hydrogen-deuterium exchange (HDX) is a chemical reaction where a covalently bonded hydrogen atom is replaced by a deuterium atom. wikipedia.org This process can be catalyzed by acids, bases, or metals. wikipedia.orgmdpi.com For deuteration at a stereogenic center, maintaining the original chirality is paramount.

Ruthenium catalysts have been employed for the direct and stereoretentive deuteration of primary amines using D₂O as the deuterium source. nih.gov In these cases, high deuterium incorporation occurs at the α-carbon with complete retention of stereochemistry, which is attributed to a high binding affinity of an imine intermediate with the ruthenium catalyst and a rapid H/D exchange relative to ligand dissociation. nih.gov Similar principles can be applied to other functional groups. For instance, microbial transformations, which are enzyme-catalyzed, offer a route to perform deuterative enantioselective reactions. ansto.gov.au Microorganisms like Baker's yeast can utilize deuterated growth media to generate the necessary catalysts and redox cofactors, often leading to a single enantiomer of the reduced, deuterated product. ansto.gov.au

Directed Exchange Methodologies

The regioselectivity of H/D exchange can be controlled using directing groups, which position a transition-metal catalyst near a specific C-H bond. While directing-group-free methods are desirable, directed approaches provide a powerful tool for achieving deuteration at otherwise unreactive positions. acs.org For a molecule like (S)-2-Methylbutyric Acid, a transient directing group could be installed to facilitate metal-catalyzed H/D exchange specifically at the C2 stereogenic center, followed by the removal of the directing group.

Stereoselective Deuteration Techniques

Achieving stereoselectivity is crucial when working with chiral molecules. ansto.gov.au The selective incorporation of deuterium can beneficially alter the metabolic, chemical, and physical properties of molecules. ansto.gov.aursc.org

Enzyme-catalyzed reactions are inherently stereoselective and can be used for deuteration. Microbial reduction methods, for example, can produce chiral building blocks with a high degree of isotopic labeling and enantioselectivity. ansto.gov.au A two-part strategy involving synthetic chemistry for α-hydrogen exchange followed by a deuterative microbial reduction can lead to greater than 95% backbone deuteration while maintaining enantioselectivity. rsc.org

Recent developments have also shown that stereoselective deuteration of α-amino acids can be achieved without external chiral sources, relying on the principle of "self-regeneration of stereocenters" or memory of chirality. acs.orgnih.gov These methods can provide deuterated products with high levels of enantiopurity and deuterium incorporation using simple reaction conditions. nih.gov Ruthenium-based catalysts have also proven effective in the stereoretentive deuteration of α-chiral primary amines, achieving high deuterium incorporation at the α-carbon while preserving the existing stereochemistry. nih.gov

Transformation to Acid Chloride Functionality

Once the deuterated precursor, (S)-2-Methylbutyric Acid-d3, has been synthesized, the final step is the conversion of the carboxylic acid group to an acid chloride. Acyl chlorides are among the most reactive carboxylic acid derivatives and serve as versatile synthetic intermediates. jove.comjove.com

Chemical Conversions from Carboxylic Acid Precursors

Several standard reagents are employed to convert carboxylic acids into acid chlorides. chemguide.co.uk The choice of reagent can depend on the scale of the reaction and the sensitivity of the substrate.

Thionyl Chloride (SOCl₂) : This is a common and effective reagent for preparing acid chlorides. chemtube3d.comcommonorganicchemistry.comlibretexts.org The reaction is often performed neat or in a solvent, and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. chemguide.co.ukchemtube3d.com

Oxalyl Chloride ((COCl)₂) : Another widely used reagent, oxalyl chloride is often employed with a catalytic amount of N,N-dimethylformamide (DMF) in a solvent like dichloromethane (DCM). commonorganicchemistry.comwikipedia.org It is considered a milder and more selective reagent than thionyl chloride. wikipedia.org The byproducts are also volatile, facilitating workup. wikipedia.org

Phosphorus Pentachloride (PCl₅) : PCl₅ is a solid that reacts with carboxylic acids to form the acyl chloride, along with phosphorus oxychloride (POCl₃) and HCl as byproducts. jove.comjove.comchemguide.co.uk The liquid products can be separated by fractional distillation. chemguide.co.uk

Phosphorus Trichloride (PCl₃) : This liquid reagent also converts carboxylic acids to acyl chlorides, producing phosphorous acid (H₃PO₃) as a byproduct. chemguide.co.uk

| Reagent | Formula | Typical Conditions | Byproducts |

| Thionyl Chloride | SOCl₂ | Neat or with a solvent, often at reflux commonorganicchemistry.com | SO₂, HCl chemguide.co.ukchemtube3d.com |

| Oxalyl Chloride | (COCl)₂ | Catalytic DMF in a solvent (e.g., DCM) at room temperature commonorganicchemistry.com | CO, CO₂, HCl youtube.com |

| Phosphorus Pentachloride | PCl₅ | Reaction in the cold, separation by distillation chemguide.co.uk | POCl₃, HCl jove.comchemguide.co.uk |

| Phosphorus Trichloride | PCl₃ | Separation by fractional distillation chemguide.co.uk | H₃PO₃ chemguide.co.uk |

Mechanistic Pathways of Acid Chloride Formation

The mechanisms for the conversion of carboxylic acids to acid chlorides vary depending on the reagent used.

With Thionyl Chloride (SOCl₂): The reaction begins with a nucleophilic attack of the carboxylic acid's hydroxyl oxygen on the electrophilic sulfur atom of thionyl chloride. jove.comchemtube3d.comyoutube.com This forms an unstable intermediate which then eliminates a chloride ion. jove.comjove.com Subsequent deprotonation, often by a base or another molecule of the carboxylic acid, generates a reactive chlorosulfite intermediate, which contains a good leaving group. jove.comjove.comlibretexts.org The chloride ion, now acting as a nucleophile, attacks the carbonyl carbon in an addition-elimination sequence. libretexts.orgmasterorganicchemistry.com This forms a tetrahedral intermediate that collapses, expelling the chlorosulfite group, which decomposes into sulfur dioxide and another chloride ion, to yield the final acid chloride. jove.comjove.com

With Oxalyl Chloride ((COCl)₂ and catalytic DMF): When catalytic DMF is used, it first reacts with oxalyl chloride to form an electrophilic Vilsmeier reagent, (CH₃)₂N=CHCl⁺, with the loss of carbon dioxide and carbon monoxide. youtube.com The carboxylic acid then attacks this reactive intermediate. The resulting species collapses to form the acid chloride, regenerating the DMF catalyst and producing HCl as a byproduct. youtube.com This catalytic cycle makes the process highly efficient.

Strategies for Purification and Enantiomeric Enrichment of Deuterated Chiral Compounds

The synthesis of isotopically labeled chiral molecules such as (S)-2-Methylbutyric Acid Chloride-d3 necessitates robust strategies for both purification and enantiomeric enrichment. Achieving high purity is critical, requiring the removal of not only chemical impurities from the synthetic pathway but also the undesired (R)-enantiomer. The presence of deuterium introduces an additional layer of complexity and opportunity in the separation sciences.

General purification of the crude acid chloride product is the initial step. Common impurities in the synthesis of acid chlorides from carboxylic acids include the unreacted starting acid and reaction by-products. Fractional distillation under reduced pressure is a primary method for purifying volatile acid chlorides, separating components based on differences in boiling points. lookchem.com For less volatile or thermally sensitive compounds, other techniques such as treatment with a halogenating agent to remove unsaturated impurities followed by vacuum distillation may be employed. google.com However, to achieve the high enantiomeric purity required for specialized applications, more sophisticated chiral separation techniques are essential.

Chromatographic Strategies for Enantiomeric Enrichment

Chromatography is the cornerstone for the separation of enantiomers. Since enantiomers possess identical physical properties in an achiral environment, separation requires the introduction of a chiral element into the chromatographic system. sepscience.com This can be achieved through various advanced chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used method for separating enantiomers at both analytical and preparative scales. csfarmacie.cz The direct approach, which is most common, utilizes a chiral stationary phase (CSP). These phases create a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times. csfarmacie.cz Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) and cyclodextrin-based CSPs are among the most versatile and successful for a broad range of chiral molecules. csfarmacie.czchromatographyonline.com

An alternative, indirect approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard, achiral HPLC column. nih.gov However, this method requires an additional reaction step and the availability of an enantiomerically pure derivatizing agent.

Gas Chromatography (GC)

For volatile and thermally stable compounds, chiral capillary gas chromatography offers high resolution and sensitivity. chromatographyonline.com Similar to HPLC, the most common approach involves the use of capillary columns coated with a chiral stationary phase, often based on cyclodextrin derivatives. chromatographyonline.com These columns can effectively resolve a wide variety of chiral compounds, including acids, esters, and alcohols. chromatographyonline.com For compounds like 2-methylbutyric acid, an indirect GC method has been developed where the enantiomers are converted to diastereomeric esters or amides prior to separation on a standard column. nih.gov

Supercritical Fluid Chromatography (SFC)

Supercritical fluid chromatography has emerged as a leading technique for chiral separations, particularly for preparative-scale purification. europeanpharmaceuticalreview.comselvita.com SFC typically uses supercritical carbon dioxide as the primary mobile phase, which offers advantages of lower viscosity and higher diffusivity compared to liquid mobile phases. chromatographyonline.comnih.gov This results in faster separations, reduced solvent consumption, and higher efficiency, making it a "greener" and more productive alternative to HPLC. selvita.com SFC is compatible with the wide array of chiral stationary phases developed for HPLC, demonstrating powerful enantiorecognition capabilities. chromatographyonline.comeuropeanpharmaceuticalreview.com

Table 1: Comparison of Chromatographic Techniques for Chiral Separation

| Technique | Principle of Chiral Recognition | Typical Chiral Stationary Phases (CSPs) | Advantages | Considerations for this compound |

|---|---|---|---|---|

| HPLC | Differential interaction with a Chiral Stationary Phase (CSP) or separation of pre-formed diastereomers. csfarmacie.cznih.gov | Polysaccharide derivatives, cyclodextrins, protein-based phases. csfarmacie.czchromatographyonline.com | High versatility, well-established, applicable to a wide range of compounds. | The high reactivity of the acid chloride may require derivatization or careful selection of a non-protic mobile phase. |

| GC | Differential interaction with a CSP in the gas phase. chromatographyonline.com | Cyclodextrin derivatives (e.g., permethylated beta-cyclodextrin). chromatographyonline.com | High resolution and sensitivity for volatile compounds. chromatographyonline.com | Requires thermal stability. The compound is likely volatile enough, but derivatization to a less reactive ester might be beneficial. nih.gov |

| SFC | Differential interaction with a CSP using a supercritical fluid mobile phase. chromatographyonline.com | Polysaccharide and cyclodextrin derivatives (similar to HPLC). chromatographyonline.comnih.gov | Fast, efficient, "green" (less organic solvent), excellent for preparative scale. selvita.com | Offers a highly efficient method for purification while minimizing solvent waste. High reactivity must still be considered. |

The Influence of Deuteration on Separation and Stability

The substitution of hydrogen with deuterium can influence the purification process. This is primarily due to the chromatographic isotope effect, where deuterated compounds may exhibit slightly different retention times than their non-deuterated (protiated) counterparts. nih.gov

This effect arises from subtle differences in molecular size and polarity caused by the C-D bond being slightly shorter and less polarizable than the C-H bond. In gas chromatography, two types of effects are observed:

Normal Isotope Effect: The heavier, deuterated compound elutes later. This is often observed on polar stationary phases. nih.gov

Inverse Isotope Effect: The heavier, deuterated compound elutes earlier. This is common on nonpolar stationary phases. nih.govnih.gov

The position of the deuterium atoms also impacts the magnitude of the isotope effect. researchgate.net While often small, this effect can be significant in high-resolution chromatography and must be considered during method development for purification of deuterated standards.

Furthermore, the incorporation of deuterium at a chiral center can enhance its stereochemical stability. The C-D bond is stronger than the C-H bond, which can slow the rate of racemization for chiral centers prone to epimerization. nih.gov This phenomenon, known as Deuterium-Enabled Chiral Switching (DECS), means that a higher enantiomeric purity may be maintained throughout the synthesis and purification process. nih.govacs.org

Table 2: Isotope Effects in Chromatography

| Effect Type | Definition | Typical Conditions | Underlying Principle |

|---|---|---|---|

| Normal Isotope Effect | The deuterated isotopologue has a longer retention time (t R ) than the protiated analogue. | Commonly observed on polar GC stationary phases. nih.gov | Relates to stronger intermolecular interactions (e.g., van der Waals forces) of the deuterated compound with the stationary phase. |

| Inverse Isotope Effect | The deuterated isotopologue has a shorter retention time (t R ) than the protiated analogue. | Commonly observed on nonpolar GC stationary phases. nih.govnih.gov | Attributed to the lower polarizability and slightly smaller molecular volume of the deuterated compound. |

Finally, enantioselective synthesis strategies, such as using microbial or enzymatic transformations, can provide a high degree of isotopic labeling and enantioselectivity from the outset. ansto.gov.au Employing such methods can significantly enrich the desired enantiomer before the final purification steps, thereby reducing the separation challenge.

Stereochemical Aspects and Control in the Context of S 2 Methylbutyric Acid Chloride D3

Principles of Enantiomeric Purity and Chiral Integrity Maintenance

Enantiomeric purity, often expressed as enantiomeric excess (ee), is a critical parameter for chiral compounds. It quantifies the excess of one enantiomer over the other in a mixture. For (S)-2-Methylbutyric Acid Chloride-d3, maintaining a high enantiomeric excess is paramount, as the biological and chemical properties of the (S) and (R) enantiomers can differ significantly. americanlaboratory.com

The chiral integrity of the molecule refers to the stability of its stereocenter against racemization—the process by which an enantiomerically pure substance converts into a mixture of equal parts of both enantiomers. The introduction of deuterium (B1214612) can influence this stability. acs.orgresearchgate.net The maintenance of chiral integrity is crucial throughout the synthesis, purification, and storage of the compound.

Several analytical techniques are employed to determine the enantiomeric purity of chiral compounds. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common and reliable method. nih.govresearchgate.net This technique separates the enantiomers, allowing for their quantification. Other methods include gas chromatography (GC) with a chiral column and nuclear magnetic resonance (NMR) spectroscopy using chiral solvating agents or derivatizing agents. acs.orgnih.gov More advanced techniques like mass spectrometry can also be utilized for chiral analysis and the determination of enantiomeric excess. nih.govucdavis.edu

Table 1: Key Parameters for Enantiomeric Purity

| Parameter | Description | Typical Method of Determination |

| Enantiomeric Excess (ee) | A measure of the purity of a chiral substance, expressed as a percentage. It is calculated as │([S] - [R]) / ([S] + [R])│ x 100%. | Chiral HPLC, Chiral GC, NMR Spectroscopy |

| Optical Rotation | The angle through which the plane of polarized light is rotated when passing through a solution of a chiral substance. | Polarimetry |

| Chiral Integrity | The stability of the chiral center against racemization over time and under various conditions (e.g., temperature, pH). | Monitoring ee over time |

Stereoselective Catalysis in Precursor and Compound Synthesis

The synthesis of enantiomerically pure this compound relies heavily on stereoselective catalysis. This involves the use of chiral catalysts that direct the reaction towards the formation of the desired (S)-enantiomer.

The synthesis often begins with a non-deuterated precursor, such as tiglic acid. Asymmetric hydrogenation of tiglic acid using a ruthenium-BINAP catalyst system is a well-established method for producing (S)-2-methylbutanoic acid with high enantioselectivity. wikipedia.org Biocatalytic approaches have also been developed. For instance, the use of enzymes like hydroxynitrile lyase (HNL) can produce precursors to (S)-2-hydroxy-2-methylbutyric acid with high enantiomeric excess. nih.gov Furthermore, microbial synthesis using strains like Bacillus spizizenii can directly produce (S)-2-methylbutanoic acid from L-isoleucine. nih.gov

The introduction of deuterium can be achieved through various catalytic methods. nih.govrsc.org One strategy involves the use of H/D exchange reactions catalyzed by transition metals like copper(I), using D₂O as the deuterium source. nih.govrsc.org Biocatalytic reductive deuteration using enzymes and a deuterium source like D₂O is another powerful technique for the asymmetric installation of deuterium. nih.gov The performance and stability of the catalysts themselves can also be enhanced through deuteration. kyoto-u.ac.jpnih.gov

Table 2: Catalytic Systems for Stereoselective Synthesis

| Catalytic System | Precursor/Substrate | Product | Key Features |

| Ru-BINAP | Tiglic Acid | (S)-2-Methylbutanoic Acid | High enantioselectivity in asymmetric hydrogenation. wikipedia.org |

| Hydroxynitrile Lyase (HNL) | "Thio-disguised" butanone equivalents | Precursors to (S)-2-hydroxy-2-methylbutyric acid | High enantiomeric excess (up to 99% ee). nih.gov |

| Bacillus spizizenii | L-Isoleucine | (S)-2-Methylbutanoic Acid | Produces (S)-2-MBA with high enantiomeric excess (99.32% ee). nih.gov |

| Cu(I) Catalysis | Glycine-derived aldimine esters | α-deuterated pyrrolidine (B122466) derivatives | High levels of deuterium incorporation and stereoselectivity. nih.govrsc.org |

| Reductase Enzymes with [4-²H]-NADH recycling | C=O, C=N, and C=C bonds | Asymmetrically deuterated molecules | Near-perfect chemo-, stereo-, and isotopic selectivity. nih.gov |

Influence of Deuteration on Chiral Stability and Racemization Processes

The substitution of a hydrogen atom with a deuterium atom at a chiral center can have a notable effect on the stability of that center and its propensity to undergo racemization. This is primarily due to the deuterium kinetic isotope effect (DKIE). The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. Consequently, more energy is required to break the C-D bond, which can slow down reactions where this bond cleavage is the rate-determining step.

In the context of racemization, which often proceeds through a planar intermediate or transition state involving the cleavage of the bond to the stereocenter, deuteration can significantly reduce the rate of this process. acs.orgresearchgate.netnih.gov This enhanced stability, termed deuterium-enabled chiral switching (DECS), can be particularly beneficial for compounds with labile chiral centers that are prone to rapid in vivo or in vitro epimerization. acs.orgresearchgate.netnih.gov By stabilizing the chiral center, deuteration allows for the isolation and study of individual enantiomers that would otherwise be difficult to separate and maintain in their pure form. acs.orgresearchgate.netnih.gov

However, it is important to note that while deuteration improves stability, the C-D bond can still be cleaved over time, leading to the formation of protonated enantiomers. acs.orgnih.gov The degree of stabilization can also be dependent on the specific molecular structure and the surrounding chemical environment. acs.org

Table 3: Comparative Stability of Deuterated vs. Non-deuterated Chiral Centers

| Compound Type | Observation | Implication | Reference |

| Thalidomide (B1683933) Analogs (e.g., Lenalidomide) | Deuteration at the chiral center significantly reduces the rate of enantiomerization in buffer and plasma. | Enhanced chiral stability allows for the isolation and evaluation of individual enantiomers. | nih.gov |

| Thiazolidinediones (TZDs) (e.g., Pioglitazone) | Deuteration increased the plasma stability of both enantiomers against enantiomerization. | Improved pharmacokinetic profiles due to increased stability of the dosed enantiomer. | acs.org |

| General Observation | The carbon-deuterium bond is stronger than the carbon-hydrogen bond. | Higher activation energy is required for reactions involving C-D bond cleavage, leading to slower reaction rates (DKIE). | acs.orgresearchgate.net |

Methodologies for Absolute Configuration Assignment of Chiral Deuterated Analogs

Determining the absolute configuration of a chiral molecule, especially one that is chiral due to isotopic substitution, requires specialized analytical techniques. While X-ray crystallography is considered the "gold standard" for determining absolute configuration, obtaining suitable single crystals can be challenging. americanlaboratory.com

Vibrational circular dichroism (VCD) spectroscopy has emerged as a powerful and reliable alternative for determining the absolute configuration of chiral molecules in solution. americanlaboratory.comnih.govnih.gov This technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The experimental VCD spectrum is then compared to a theoretically calculated spectrum for a known enantiomer (e.g., the (S)-enantiomer). americanlaboratory.comschrodinger.comyoutube.com A good match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration. americanlaboratory.com VCD is particularly well-suited for analyzing isotopically chiral molecules. nih.gov

Another advanced technique is chiral tag molecular rotational resonance (MRR) spectroscopy. nih.govnih.govillinois.edu In this method, the chiral deuterated analyte is non-covalently complexed with a small, known chiral "tag" molecule. This creates diastereomeric complexes that have distinct rotational spectra, allowing for the differentiation of the enantiomers and the assignment of the absolute configuration. nih.govnih.gov

Computational methods, often used in conjunction with spectroscopic techniques, play a crucial role. Quantum mechanical calculations of optical rotation (OR) and NMR chemical shifts can also be used to assign the absolute configuration by comparing calculated values with experimental data. frontiersin.org

Table 4: Methodologies for Absolute Configuration Assignment

| Methodology | Principle | Advantages |

| Vibrational Circular Dichroism (VCD) | Compares the experimental VCD spectrum of a sample to a theoretically calculated spectrum of a known enantiomer. americanlaboratory.comnih.gov | Applicable to molecules in solution, does not require crystallization. americanlaboratory.comyoutube.com |

| Chiral Tag Molecular Rotational Resonance (MRR) Spectroscopy | Forms diastereomeric complexes with a chiral tag molecule, which are then distinguished by their rotational spectra. nih.govnih.gov | High-confidence determination of absolute configuration for isotopically chiral molecules. nih.govnih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Use of chiral derivatizing or solvating agents to create diastereomeric environments that result in distinguishable NMR signals for the enantiomers. researchgate.net | Can provide information on enantiomeric excess and absolute configuration through comparison with known standards or computational models. |

| Computational Methods (e.g., DFT) | Calculation of chiroptical properties like optical rotation and VCD spectra to compare with experimental data. americanlaboratory.comfrontiersin.org | Provides theoretical support for experimental assignments and can be used when experimental standards are unavailable. |

Deuterium Labeling Strategies and Isotopic Purity Analysis

Quantitative Assessment of Deuterium (B1214612) Incorporation Levels

The quantitative assessment of deuterium incorporation is a critical first step in the validation of any deuterated compound. Mass spectrometry (MS) is the primary technique used for this purpose. By comparing the mass spectrum of the deuterated compound to its unlabeled analog, the degree of deuterium incorporation can be accurately determined.

Table 1: Theoretical Mass Data for (S)-2-Methylbutyric Acid Chloride Isotopologues

| Isotopologue | Molecular Formula | Exact Mass (Da) |

|---|---|---|

| Unlabeled (d0) | C₅H₉ClO | 120.0342 |

| Deuterated (d3) | C₅H₆D₃ClO | 123.0530 |

Note: This interactive table outlines the theoretical exact masses for the unlabeled and target deuterated isotopologues.

Precision in Positional Isotopic Labeling

While mass spectrometry confirms if and how much deuterium has been incorporated, it does not typically specify where the labels are located within the molecule. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for determining the precise position of isotopic labels. researchgate.net

In the case of (S)-2-Methylbutyric Acid Chloride-d3, the "-d3" designation implies that the three deuterium atoms are located on the methyl group at the 2-position. This is confirmed using both ¹H (proton) and ²H (deuterium) NMR spectroscopy.

¹H NMR: In the proton NMR spectrum of the deuterated compound, the signal corresponding to the protons of the C2-methyl group would be significantly diminished or absent compared to the spectrum of the unlabeled standard.

²H NMR: Conversely, the deuterium NMR spectrum would show a distinct signal at the chemical shift corresponding to the C2-methyl position, directly confirming the location of the deuterium labels.

The combination of these NMR techniques provides unambiguous evidence of the regioselectivity of the deuteration process. sigmaaldrich.com

Evaluation of Isotopic Enrichment and Stereoisotopic Purity

A comprehensive analysis of this compound requires the evaluation of both its isotopic enrichment and its stereoisotopic purity.

Isotopic Enrichment: This refers to the percentage of the compound that contains the desired number of deuterium atoms. It is quantitatively determined from mass spectrometry data by integrating the peak areas of the target d3 isotopologue relative to all other isotopologues (d0, d1, d2). nih.govresearchgate.net High isotopic purity is essential for applications such as internal standards to ensure analytical accuracy. cerilliant.com

Stereoisotopic Purity: This measures the enantiomeric excess (ee) of the desired (S)-enantiomer over the (R)-enantiomer. Since deuterium labeling does not affect the chemical properties that allow for chiral separation, standard methods for chiral analysis are employed. Gas chromatography (GC) using a chiral stationary phase is a common and effective technique for separating the (S) and (R) enantiomers of 2-methylbutyric acid and its derivatives. nih.govrug.nlgcms.cz By comparing the peak areas of the two enantiomers, the enantiomeric excess can be precisely calculated. sigmaaldrich.com For the unlabeled precursor, (S)-(+)-2-Methylbutyric acid, an enantiomeric excess of 98% has been reported using GLC (Gas-Liquid Chromatography). sigmaaldrich.com

Table 2: Analytical Techniques for Purity Assessment

| Parameter | Analytical Technique | Information Obtained |

|---|---|---|

| Isotopic Enrichment | Mass Spectrometry (MS) | Relative abundance of d0, d1, d2, d3 isotopologues |

| Stereoisotopic Purity (ee) | Chiral Gas Chromatography (GC) | Ratio of (S)-enantiomer to (R)-enantiomer |

Note: This interactive table summarizes the key analytical methods and the specific purity data they provide.

Analysis of Deuterium Distribution and Isotope Pattern Specificity

A detailed analysis of the mass spectrum provides insights into the distribution of deuterium atoms and the specificity of the labeling pattern. nih.gov Instead of a single peak, the molecular ion region of a deuterated sample exhibits a cluster of peaks representing the statistical distribution of isotopologues. researchgate.net

For this compound, high-resolution mass spectrometry can resolve the individual peaks for the d0, d1, d2, and d3 species. nih.govresearchgate.net The relative intensity of the d3 peak compared to the others indicates the success and specificity of the deuteration reaction. An ideal synthesis would yield a spectrum where the d3 isotopologue is the base peak, with minimal contributions from partially deuterated (d1, d2) or unlabeled (d0) molecules. This specific isotope pattern serves as a fingerprint for the quality of the deuterated compound. nih.gov

Chemical Reactivity and Mechanistic Studies of S 2 Methylbutyric Acid Chloride D3

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental reaction class for acyl chlorides. masterorganicchemistry.com The reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion, which is an excellent leaving group, to form the substituted product. masterorganicchemistry.comyoutube.com The general mechanism involves a two-step addition-elimination process. masterorganicchemistry.com

(S)-2-Methylbutyric Acid Chloride-d3 readily reacts with various oxygen and nitrogen nucleophiles. The high reactivity of the acyl chloride functional group facilitates these transformations, often proceeding rapidly at room temperature. chemguide.co.uk

Oxygen Nucleophiles: Alcohols and carboxylates serve as effective oxygen nucleophiles. For instance, the reaction with an alcohol (alcoholysis) yields an ester. The reaction with a carboxylate salt, such as sodium formate, results in the formation of a mixed anhydride. khanacademy.org

Nitrogen Nucleophiles: Ammonia (B1221849), primary amines, and secondary amines are common nitrogen nucleophiles that react with acyl chlorides to form amides. chemguide.co.uk The reaction of this compound with a concentrated solution of ammonia would produce (S)-2-Methylbutyramide-d3 and ammonium (B1175870) chloride. chemguide.co.uk For example, (S)-2-methyl butanoyl chloride can be reacted with phenyl glycinol to form diastereomeric amides. researchgate.net

The general scheme for these reactions is the attack of the nucleophile on the carbonyl carbon, followed by the elimination of the chloride leaving group. youtube.comkhanacademy.org

The products of these nucleophilic acyl substitution reactions—esters, amides, and anhydrides—are often stable compounds themselves or serve as crucial synthetic intermediates in the preparation of more complex molecules. wikipedia.org The acid chloride is a common intermediate for obtaining these other derivatives. wikipedia.org

| Reactant Nucleophile | Product Functional Group | General Product Name |

| Alcohol (R'-OH) | Ester | (S)-Alkyl 2-methylbutanoate-d3 |

| Ammonia (NH₃) | Primary Amide | (S)-2-Methylbutyramide-d3 |

| Primary Amine (R'-NH₂) | Secondary Amide | (S)-N-Alkyl-2-methylbutyramide-d3 |

| Carboxylate (R'-COO⁻) | Anhydride | (S)-2-Methylbutyric-d3 R'-carboxylic anhydride |

| (S)-2-Methylbutyric acid | Symmetric Anhydride | (S)-2-Methylbutyric anhydride-d6 |

These derivatives are valuable in various fields. For example, esters of 2-methylbutanoic acid are used as flavoring and fragrance agents. thegoodscentscompany.com The formation of amides is a key step in the synthesis of many biologically active molecules and polymers. Anhydrides are highly reactive acylating agents themselves, often used when a more reactive species than a carboxylic acid is required. cymitquimica.com

Deuterium (B1214612) Kinetic Isotope Effect (DKIE) Studies

The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org DKIE studies involving this compound focus on the deuterium atoms at the 2-methyl position. Since the C-D bonds are not directly broken or formed during the nucleophilic acyl substitution, the observed effects are secondary kinetic isotope effects (SKIEs). wikipedia.org These SKIEs provide detailed information about the reaction's rate-determining step and the structure of the transition state. wikipedia.orgnih.gov

In the context of this compound, the deuterium atoms are on the carbon adjacent to the stereocenter, which is alpha to the carbonyl group. Any change in the hybridization or bonding at the carbonyl carbon during the reaction can influence the vibrational frequencies of these C-D bonds in the transition state.

Primary KIEs are observed when the bond to the isotope is broken in the rate-determining step. This is not the case for reactions at the carbonyl center of this compound.

Secondary KIEs (SKIEs) arise from changes in the vibrational environment of the C-D bonds between the ground state and the transition state. nih.gov For nucleophilic acyl substitution, the key event is the change in hybridization of the carbonyl carbon from sp² in the reactant to sp³ in the tetrahedral intermediate. wikipedia.org This change affects the adjacent C-C bond and, consequently, the vibrational modes of the C-D bonds on the methyl group. The magnitude of the SKIE can help determine which step is rate-limiting. A significant SKIE would suggest that the formation of the tetrahedral intermediate is part of the rate-determining step.

The magnitude and direction (normal or inverse) of the SKIE offer insights into the geometry of the transition state. nih.gov

Normal SKIE (kH/kD > 1): A normal isotope effect is typically observed when there is a loosening of bonds to the isotopic atom in the transition state. In reactions where a carbon atom changes from sp³ to sp² hybridization, a normal SKIE is expected. wikipedia.org

Inverse SKIE (kH/kD < 1): An inverse effect suggests that the bonds to the isotopic atom are more constricted or sterically hindered in the transition state compared to the reactant. This is often seen when hybridization changes from sp² to sp³. wikipedia.org

For the nucleophilic attack on this compound, the carbonyl carbon transitions from sp² to sp³. This change can lead to increased steric crowding in the transition state, which would affect the vibrational frequencies of the nearby C-D bonds. The analysis of the resulting SKIE can therefore provide evidence for the structure and energetics of the tetrahedral transition state.

| Isotope Effect Type | kH/kD Value | Mechanistic Implication |

| Normal Secondary KIE | > 1 | Loosening of bonds in the transition state (e.g., sp³ to sp² change) |

| Inverse Secondary KIE | < 1 | Tightening of bonds/increased steric hindrance in the transition state (e.g., sp² to sp³ change) |

| No Isotope Effect | ≈ 1 | No significant change in bonding to the isotope in the rate-determining step |

An inverse kinetic isotope effect (IKIE) is a powerful diagnostic tool in mechanistic studies. nih.govnih.gov In the reactions of this compound, an inverse SKIE would be anticipated because the formation of the sp³-hybridized tetrahedral intermediate from the sp²-hybridized acyl chloride leads to a more sterically congested transition state. This increased crowding can raise the energy of the C-D bending vibrations, leading to a lower reaction rate for the deuterated compound compared to its non-deuterated counterpart (kH/kD < 1). wikipedia.org

The observation and quantification of an inverse KIE can confirm that the nucleophilic addition to the carbonyl group is indeed the rate-determining step and provides further evidence for the geometry of the transition state resembling the tetrahedral intermediate. nih.gov

Computational Predictions and Experimental Verification of KIEs

Kinetic isotope effects (KIEs) are changes in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org They are a sensitive probe of the transition state structure. researchgate.net For this compound, the deuterium labeling, presumably at the α-position or the methyl group, would lead to a secondary kinetic isotope effect (SKIE). A SKIE is observed when the bond to the isotopically labeled atom is not broken or formed during the reaction. wikipedia.org

Computational Predictions:

Computational chemistry plays a crucial role in predicting the magnitude of KIEs and understanding their origins. nih.gov Theoretical models can calculate the vibrational frequencies of the ground state and the transition state for both the deuterated and non-deuterated species. The difference in zero-point vibrational energy (ZPVE) between the C-H and C-D bonds is a primary contributor to the KIE.

For nucleophilic acyl substitution reactions of acyl chlorides, computational models can help distinguish between different mechanistic pathways, such as a concerted (SN2-like) or a stepwise (addition-elimination) mechanism. In a concerted mechanism, the nucleophile attacks the carbonyl carbon at the same time as the chloride ion departs. In a stepwise mechanism, a tetrahedral intermediate is formed. The nature of the transition state in each pathway will have a distinct effect on the vibrational frequencies of the α-C-D bond, leading to different predicted KIE values.

For instance, a change in hybridization at the α-carbon from sp2 in the acyl chloride to sp3 in the tetrahedral intermediate or transition state would be expected to result in an inverse KIE (kH/kD < 1). Conversely, if the transition state involves significant bond breaking and a move back towards sp2 character, a normal KIE (kH/kD > 1) might be observed. princeton.edu Computational studies on related systems have shown that the magnitude of the α-deuterium KIE can be sensitive to the degree of bond formation and bond breaking in the transition state. researchgate.net

Experimental Verification:

Experimental determination of KIEs provides crucial validation for computational predictions and mechanistic hypotheses. For a reaction involving this compound, the KIE would be determined by comparing its reaction rate with that of the non-deuterated (S)-2-Methylbutyric Acid Chloride under identical conditions.

Secondary α-deuterium KIEs have been extensively used to elucidate the mechanisms of nucleophilic substitution reactions. researchgate.net For example, in SN2 reactions, the magnitude of the α-deuterium KIE can provide information about the tightness of the transition state. researchgate.netbham.ac.uk A larger KIE is often associated with a looser transition state where the C-H(D) bending vibrations are less restricted. researchgate.net In solvolysis reactions, the magnitude of the α-deuterium KIE is often used as a criterion to distinguish between SN1 and SN2 pathways. wikipedia.orgresearchgate.net SN1 reactions, which proceed through a carbocation intermediate, typically exhibit larger α-deuterium KIEs (around 1.1-1.2 per deuterium) compared to SN2 reactions (typically close to unity). wikipedia.orgopenochem.org

| Reaction Type | Typical α-Deuterium KIE (kH/kD) per D | Mechanistic Implication |

| SN1 Solvolysis | ~1.15 - 1.25 | Loosening of Cα-H(D) bending vibrations in the transition state leading to a carbocation. princeton.edu |

| SN2 Reaction | ~0.97 - 1.05 | Small changes in Cα-H(D) bending vibrations in a more crowded transition state. princeton.edu |

| Nucleophilic Acyl Addition | ~0.85 - 1.00 | Change in hybridization from sp2 to sp3, leading to an increase in bending force constants. |

This table presents typical values and interpretations based on general principles of kinetic isotope effects.

Organometallic and Catalytic Reaction Mechanisms Involving Acyl Chlorides

Chiral acyl chlorides like (S)-2-Methylbutyric Acid Chloride are valuable building blocks in organometallic and catalytic chemistry, enabling the synthesis of complex chiral molecules. Mechanistic studies in this area are crucial for understanding and optimizing these transformations.

Organocuprate Reagents:

The reaction of acyl chlorides with organocuprates (Gilman reagents) is a well-established method for the synthesis of ketones. chemistrysteps.comchemistryscore.comlibretexts.orgyoutube.com A key feature of this reaction is its high selectivity for the formation of the ketone, without the over-addition to form a tertiary alcohol that is often observed with more reactive organometallic reagents like Grignard reagents. chemistrysteps.com

The mechanism is generally considered to involve a nucleophilic acyl substitution. chemistrysteps.com The less reactive nature of the organocuprate compared to a Grignard reagent is a critical factor in preventing the second addition to the ketone product. chemistrysteps.com In the context of (S)-2-Methylbutyric Acid Chloride, the reaction with an organocuprate would proceed with retention of the stereochemistry at the α-carbon, as the chiral center is not directly involved in the bond-forming and bond-breaking steps at the carbonyl carbon.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. Acyl chlorides are excellent electrophiles in these reactions. For instance, the Stille coupling of acyl chlorides with organostannanes provides a versatile route to ketones under mild conditions. organic-chemistry.orgnih.govacs.orgacs.org Mechanistic studies suggest a catalytic cycle involving oxidative addition of the acyl chloride to a Pd(0) complex, followed by transmetalation with the organostannane and subsequent reductive elimination to afford the ketone and regenerate the Pd(0) catalyst. acs.org

The use of chiral acyl chlorides like (S)-2-Methylbutyric Acid Chloride in these reactions allows for the synthesis of chiral ketones. The stereochemical integrity of the α-chiral center is generally maintained throughout the catalytic cycle.

| Catalytic System | Reaction Type | Product | Mechanistic Notes |

| Pd(0)/Phosphine (B1218219) Ligand | Stille Coupling | Ketone | Oxidative addition, transmetalation, reductive elimination cycle. organic-chemistry.orgacs.org |

| Organocuprate (Gilman Reagent) | Nucleophilic Acyl Substitution | Ketone | Selective for single addition to form the ketone. chemistrysteps.comchemistryscore.com |

Stereochemical Control and Regioselectivity in Reactions of Chiral Acyl Halides

The stereogenic center in chiral acyl halides like (S)-2-Methylbutyric Acid Chloride plays a crucial role in directing the stereochemical and regiochemical outcomes of their reactions.

Stereochemical Control:

In reactions where a new stereocenter is formed, the existing chirality in the acyl halide can influence the stereochemistry of the product, leading to diastereoselectivity. This is a fundamental concept in asymmetric synthesis. bham.ac.ukscilit.com The addition of a nucleophile to the carbonyl group of a chiral acyl halide can proceed via different transition state models, such as the Felkin-Anh or Cram chelation models, depending on the nature of the substituents and the reaction conditions. bham.ac.uktaylorfrancis.com

For example, the reaction of (S)-2-Methylbutyric Acid Chloride with a prochiral nucleophile can lead to the formation of two diastereomers in unequal amounts. researchgate.net The facial selectivity of the nucleophilic attack on the carbonyl carbon is dictated by the steric and electronic properties of the substituents at the α-chiral center.

| Reaction of Chiral Acyl Halide with | Product | Stereochemical Outcome | Controlling Factors |

| Prochiral Nucleophile | Diastereomeric products | Diastereoselectivity | Steric and electronic effects of the chiral center (Felkin-Anh/Cram models). bham.ac.uk |

| Achiral Nucleophile | Chiral product | Retention of configuration | The α-chiral center is not directly involved in the reaction. |

Regioselectivity:

Regioselectivity refers to the preference for bond formation at one position over another in a molecule with multiple reactive sites. In reactions of chiral acyl halides with unsymmetrical reagents, the acyl halide can influence the regiochemical outcome.

A classic example is the Friedel-Crafts acylation of an aromatic compound. organic-chemistry.orglibretexts.orgchemguide.co.ukmasterorganicchemistry.comrsc.org When an aromatic ring has multiple non-equivalent positions available for substitution, the acylating agent can show a preference for one position. While the regioselectivity in Friedel-Crafts reactions is primarily governed by the electronic and steric properties of the aromatic substrate, the nature of the acyl chloride can also play a role, particularly in cases of competitive reactions.

In reactions with ambident nucleophiles (nucleophiles with two or more reactive sites), the chiral acyl halide can influence which site of the nucleophile attacks the carbonyl carbon. This control is often subtle and depends on a combination of steric and electronic factors, as well as the reaction conditions.

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR for Structural Elucidation of Deuterated Analogs

The substitution of protons with deuterium (B1214612) atoms brings about predictable changes in both ¹H and ¹³C NMR spectra. In the ¹H NMR spectrum of (S)-2-Methylbutyric Acid Chloride-d3, the signal corresponding to the methyl protons at the C2 position is absent. This absence provides direct evidence of successful deuteration at the intended site. The remaining proton signals can be compared to the non-deuterated analog, (S)-2-Methylbutyryl chloride, to confirm the rest of the structure.

In the ¹³C NMR spectrum, the carbon atom attached to the deuterium atoms (the CD₃ group) exhibits a characteristic multiplet due to ¹³C-²H coupling. The chemical shift of this carbon is also slightly shifted upfield compared to the corresponding CH₃ group in the non-deuterated compound. This isotopic shift is a well-documented phenomenon.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| H2 | 2.85 | quartet |

| H3 | 1.75 | multiplet |

| H4 | 1.05 | triplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (C=O) | 175 |

| C2 | 55 |

| C3 | 26 |

| C4 | 11 |

| CD₃ | 15 (multiplet) |

²H NMR for Site-Specific Deuteration and Isotopic Distribution Analysis

Deuterium (²H) NMR spectroscopy is a direct method to observe the presence and chemical environment of deuterium atoms within a molecule. For this compound, a single resonance is expected in the ²H NMR spectrum, corresponding to the three equivalent deuterium atoms of the CD₃ group. The chemical shift of this signal is similar to the proton chemical shift of the corresponding CH₃ group. The integration of this signal allows for the quantification of the deuterium content, thereby confirming the isotopic distribution.

Natural Abundance Deuterium (NAD) NMR in Chiral Oriented Solvents for Enantiomeric Excess Determination

Determining the enantiomeric excess (ee) is critical for chiral compounds. Natural Abundance Deuterium (NAD) NMR spectroscopy in the presence of a chiral oriented solvent, such as poly-γ-benzyl-L-glutamate (PBLG), is a powerful technique for this purpose. In such an anisotropic environment, the two enantiomers of a chiral compound experience different degrees of orientation, leading to the splitting of the deuterium signals.

For a racemic mixture of 2-Methylbutyric Acid Chloride-d3, the ²H NMR spectrum in PBLG would show two distinct signals for the CD₃ group, one for the (S)-enantiomer and one for the (R)-enantiomer. The ratio of the integrals of these two signals directly corresponds to the enantiomeric ratio, allowing for a precise determination of the enantiomeric excess.

Multi-Dimensional NMR Techniques for Complex Deuterated Systems

Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning the proton and carbon signals, especially in complex molecules.

¹H-¹H COSY: A COSY spectrum of this compound would show correlations between the proton at C2 and the protons at C3, and between the protons at C3 and the protons at C4. This helps to confirm the connectivity of the carbon backbone.

¹H-¹³C HSQC: An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals. For this compound, this technique would confirm the assignments of C2, C3, and C4.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

High-Resolution Mass Spectrometry for Isotopic Purity and Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are essential for confirming the molecular formula and isotopic purity of this compound. The expected molecular ion peak for the deuterated compound will be three mass units higher than that of its non-deuterated counterpart. By comparing the measured mass to the calculated exact mass, the molecular formula can be confirmed with a high degree of confidence.

Furthermore, the isotopic distribution pattern in the mass spectrum can be analyzed to determine the isotopic purity. For a compound with three deuterium atoms, the relative intensities of the M, M+1, and M+2 peaks will differ from the natural abundance pattern, providing a quantitative measure of the deuterium incorporation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Chiral Separation and Quantitative Analysis of Deuterated Analogs

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS is instrumental for both chiral purity assessment and quantitative analysis, leveraging the compound's deuterated nature.

Chiral Separation: To analyze the enantiomeric purity of 2-methylbutyric acid derivatives, a chiral stationary phase is required within the GC column. This specialized phase contains a chiral selector that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. This allows for the separation of the (S)-enantiomer from the (R)-enantiomer, enabling the determination of enantiomeric excess. For a volatile compound like an acyl chloride, direct injection is feasible, though derivatization to a less reactive ester may also be performed.

Quantitative Analysis of Deuterated Analogs: The mass spectrometer component of GC-MS separates ions based on their mass-to-charge ratio (m/z). The introduction of three deuterium atoms in this compound results in a distinct mass shift compared to its non-deuterated counterpart. The mass spectrum of the deuterated compound will show a molecular ion peak and fragment ions that are 3 mass units higher than the corresponding ions of the unlabeled analog. osti.gov This mass difference allows for the unambiguous identification and quantification of the deuterated standard, even in the presence of its natural isotopologues. The analytical technique typically involves a sample preparation and pre-concentration step, which may utilize solid phase extraction (SPE) before derivatization and analysis by GC-MS. osti.gov

The table below illustrates hypothetical data from a GC-MS analysis designed to separate chiral isomers and distinguish between deuterated and non-deuterated analogs.

Table 1: Hypothetical GC-MS Chiral Analysis Data

| Compound | Enantiomer | Expected Retention Time (min) | Key Mass Fragment (m/z) |

|---|---|---|---|

| 2-Methylbutyric Acid Chloride | (R) | 10.2 | 120 (M+), 85, 57 |

| 2-Methylbutyric Acid Chloride | (S) | 10.5 | 120 (M+), 85, 57 |

Application of Stable Isotope Dilution Analysis (SIDA) using Deuterated Standards

Stable Isotope Dilution Analysis (SIDA) is a premier quantitative method in mass spectrometry that utilizes isotopically labeled compounds as internal standards for the precise measurement of analytes. nih.gov this compound is an ideal internal standard for the quantification of endogenous or unlabeled 2-methylbutyric acid and its derivatives.

The core principle of SIDA involves adding a known quantity of the deuterated standard (e.g., this compound) to a sample at the earliest stage of preparation. nih.govlipidmaps.org This "spiked" sample is then processed through extraction, purification, and derivatization steps. Any loss of analyte during this workup will be accompanied by a proportional loss of the deuterated internal standard. Because the analyte and the standard are chemically identical, they behave the same during sample preparation and chromatographic separation. lipidmaps.org

During MS analysis, often in Multiple Reaction Monitoring (MRM) mode, the instrument is set to detect specific mass transitions for both the unlabeled analyte and the labeled standard. purdue.edu The ratio of the signal intensity of the analyte to the signal intensity of the standard is then used to calculate the exact concentration of the analyte in the original sample. This method effectively corrects for variations in sample recovery and matrix effects that can suppress or enhance the ionization of the analyte, leading to high accuracy and precision. nih.gov The use of highly-labeled standards like a d3-compound prevents isotopic overlap between the analyte and the standard. lipidmaps.org

Table 2: Example Mass Transitions for SIDA using LC-MS/MS

| Compound Role | Compound Name | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |

|---|---|---|---|

| Analyte | 2-Methylbutyric Acid | 103.1 | 57.1 |

Vibrational Spectroscopy: Infrared (IR) Analysis of Functional Groups

Infrared (IR) spectroscopy is a technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the molecule's vibrational frequencies.

For a molecule like this compound, the key functional groups are the acyl chloride and the alkyl C-H bonds, along with the C-D bonds from isotopic labeling.

Acyl Chloride (C=O) Stretch: The carbonyl (C=O) stretching vibration in an acyl chloride is one of the most prominent features in its IR spectrum. It typically appears as a strong, sharp absorption band at a higher frequency than the C=O stretch in carboxylic acids or ketones, generally in the range of 1770-1820 cm⁻¹. For acetyl chloride, a similar molecule, this peak is a defining characteristic. nist.gov

Alkyl C-H Stretch: The stretching vibrations of the C-H bonds in the methyl and ethyl groups occur in the region of 2850-3000 cm⁻¹. libretexts.org

Effect of Deuteration (C-D Stretch): The substitution of hydrogen with deuterium, a heavier isotope, significantly affects the vibrational frequency of the bond. slideshare.net According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the system. youtube.com Since the reduced mass of a C-D bond is greater than that of a C-H bond, the C-D stretching frequency is observed at a lower wavenumber, typically around 2100-2250 cm⁻¹. This distinct shift provides a clear spectral window to confirm the presence and location of deuterium labeling. youtube.com

The fingerprint region of the spectrum, from approximately 400 to 1500 cm⁻¹, contains complex vibrations that are unique to the entire molecular structure, providing a "fingerprint" for the compound. docbrown.infodocbrown.info

Table 3: Characteristic IR Absorption Frequencies

| Bond | Functional Group | Expected Wavenumber (cm⁻¹) in Non-Deuterated Analog | Expected Wavenumber (cm⁻¹) in d3-Analog |

|---|---|---|---|

| C=O | Acyl Chloride | 1770 - 1820 (Strong, Sharp) | 1770 - 1820 (Strong, Sharp) |

| C-H | Alkyl | 2850 - 3000 (Medium to Strong) | 2850 - 3000 (Medium to Strong) |

Other Advanced Analytical Methods

Molecular Rotational Resonance (MRR) Spectroscopy for Enantiopurity and Deuteration Levels

Molecular Rotational Resonance (MRR) spectroscopy is a high-resolution gas-phase technique that provides unambiguous structural information by measuring the rotational transitions of a molecule. brightspec.com Its exceptional sensitivity to a molecule's three-dimensional mass distribution makes it uniquely suited for analyzing isomers, including enantiomers and isotopologues, without the need for chromatographic separation. nih.govspectroscopyonline.com

Enantiopurity Determination: Since enantiomers have identical moments of inertia, their rotational spectra are identical. To differentiate them using MRR, a technique called "chiral tagging" is employed. nih.govnih.gov The analyte is complexed with a single enantiomer of a known chiral molecule (the tag) in the gas phase. This creates two diastereomeric complexes, (S)-analyte-(R)-tag and (R)-analyte-(R)-tag, which have different 3D structures and thus distinct rotational spectra. nih.gov By comparing the intensities of the spectral signals corresponding to each diastereomer, the enantiomeric excess (ee) of the analyte can be precisely determined. ualberta.ca

Deuteration Level Analysis: The high resolution of MRR allows it to easily distinguish between isotopologues. nih.gov The substitution of hydrogen with deuterium alters the molecule's moments of inertia, resulting in a predictable shift in the rotational transition frequencies. nih.gov This allows for the simultaneous detection and quantification of this compound and any residual non-deuterated or partially deuterated species in the same sample, providing an exact measure of the deuteration level.

Table 4: Conceptual MRR Data for Isotopic and Chiral Analysis